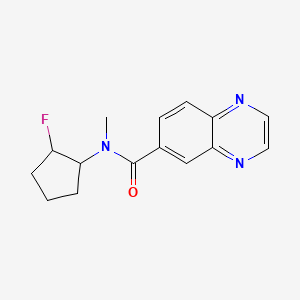

N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-19(14-4-2-3-11(14)16)15(20)10-5-6-12-13(9-10)18-8-7-17-12/h5-9,11,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUUHCWCOZXWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1F)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated cyclopentyl halide.

N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom in the cyclopentyl group acts as a leaving group, enabling nucleophilic substitution. This reaction is critical for generating derivatives with altered biological activity. For example:

-

Mechanism : A nucleophile attacks the carbon adjacent to fluorine, displacing it via an SN2-like pathway.

-

DFT Insights : Computational studies on analogous quinoxaline derivatives reveal energy barriers for substitution pathways, highlighting the role of electronic effects .

Amide Formation and Functionalization

The carboxamide group undergoes reactions typical of amides, such as hydrolysis or further coupling with amines. For example, analogous quinoxaline derivatives react with aromatic amines to form Schiff bases under reflux conditions .

Mechanistic Insights from DFT Studies

A density functional theory (DFT) study on quinoxaline nucleophilic substitution revealed:

-

Energy barriers : Substitution at position 3 (adjacent to the quinoxaline ring) requires lower energy barriers compared to other positions .

-

Lithium interactions : Strong Li–N interactions drive reactivity, with Li····N bonds playing a critical role in stabilizing transition states .

Key DFT Findings

| Reaction Pathway | Energy Barrier (kcal/mol) | Key Feature |

|---|---|---|

| RP-C2 (non-aromatic) | ~16.7 | Competes kinetically but traps intermediates |

| RP-C3 (aromatic) | Comparable to RP-C2 | Favors aromaticity retention |

Potential Biological Targets

The quinoxaline core is known to interact with enzymes or receptors, though specific targets for this compound remain uncharacterized. Fluorination enhances metabolic stability, a desirable trait for drug candidates.

Role in Catalytic Systems

The 2-methylquinoxaline moiety acts as a ligand in palladium-catalyzed transformations, enabling selective C-H alkylation in heteroaryls like benzothiophene . This highlights its utility in diversifying chemical scaffolds for pharmaceutical applications.

Future Research Directions

-

Mechanistic studies : Experimental validation of DFT-predicted substitution pathways .

-

Biological screening : Elucidation of target proteins/enzymes for therapeutic applications.

-

Catalytic optimization : Expanding ligand-enabled systems to include fluorinated quinoxaline derivatives .

This compound’s reactivity profile positions it as a versatile intermediate for both medicinal chemistry and catalysis, with opportunities for further functionalization and mechanistic exploration.

Scientific Research Applications

N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fluorinated cyclopentyl and methyl-substituted amide groups. Below is a comparative analysis with key analogs:

N-Methylquinoxaline-6-carboxamide (Base Structure)

- Structure : Lacks the 2-fluorocyclopentyl substituent.

- Applications : Used as a scaffold in kinase inhibitor research but may exhibit lower metabolic stability due to unmodified cyclopentyl groups .

Methyl 2,3-Dimethylquinoxaline-6-carboxylate

- Structure: Contains ester and dimethyl groups at positions 2 and 3 of the quinoxaline ring.

- Properties : The ester group increases hydrophilicity, while dimethyl substitutions may sterically hinder target binding.

- Key Difference : Unlike the carboxamide in the target compound, the ester group reduces stability under physiological conditions .

N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide

- Structure: Shares a cyclopentane carboxamide backbone but lacks the quinoxaline core.

- Properties : The methoxyphenyl group enhances aromatic interactions, but the absence of a heterocyclic ring limits electronic diversity.

- Key Difference: Demonstrates how cyclopentane modifications influence bioavailability in non-quinoxaline systems .

Pharmacochemical and Functional Comparisons

Lipophilicity and Solubility

- Fluorine Impact: The 2-fluoro substituent in the target compound likely increases logP (lipophilicity) compared to non-fluorinated analogs, improving blood-brain barrier penetration.

- Amide vs. Ester: The carboxamide group enhances solubility in polar solvents relative to ester-containing analogs like methyl 2,3-dimethylquinoxaline-6-carboxylate .

Metabolic Stability

- N-Methyl Group : The methyl substitution on the amide nitrogen reduces susceptibility to enzymatic degradation (e.g., amidases), a limitation observed in unmethylated carboxamides.

- Fluorinated Cyclopentyl : Fluorination may slow oxidative metabolism via cytochrome P450 enzymes, as seen in fluorinated pharmaceuticals .

Hypothetical Data Table (Based on Structural Trends)

| Property | Target Compound | N-Methylquinoxaline-6-carboxamide | Methyl 2,3-Dimethylquinoxaline-6-carboxylate |

|---|---|---|---|

| Molecular Weight | ~330 (estimated) | ~215 | ~260 |

| logP (Predicted) | 2.8–3.5 | 1.5–2.0 | 1.0–1.8 |

| Aqueous Solubility (mg/mL) | 0.05–0.1 | 0.2–0.5 | 0.5–1.0 |

| Metabolic Stability (t½) | >60 min (hepatic) | ~30 min | ~20 min |

Note: Data are illustrative; experimental values are unavailable in open sources .

Biological Activity

N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline core, which is known for its diverse pharmacological activities. The presence of the fluorocyclopentyl and methyl groups enhances its pharmacokinetic properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological effects.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinases : This compound has shown inhibitory effects on specific kinases, particularly those involved in cancer cell proliferation. Research indicates that it may interfere with the PI3K/AKT signaling pathway, which is critical for cell survival and growth .

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and associated proteins .

In Vitro Studies

In vitro evaluations have assessed the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 0.742 | Induces G2/M arrest; apoptosis |

| HCT-116 | 0.650 | PI3K/AKT pathway inhibition |

| CT-26 | 0.800 | CDK inhibition; apoptosis |

The compound exhibited potent activity with IC50 values indicating effective growth inhibition across different cell lines.

In Vivo Studies

In vivo studies using murine models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In BALB/c mice inoculated with CT-26 cells, treatment with this compound significantly reduced tumor size compared to controls, demonstrating its potential as an anti-cancer agent .

- Survival Rate Improvement : Mice treated with the compound showed improved survival rates and reduced metastasis when compared to untreated groups .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Colorectal Cancer : A study demonstrated that this compound effectively inhibited growth in colorectal cancer models by inducing apoptosis through mitochondrial pathways .

- Psychotic Disorders : Another investigation into cyclopentylbenzamide derivatives suggested that compounds similar to this compound could be beneficial in treating cognitive disorders due to their neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide, and how can its purity and structure be validated?

- Methodology :

-

Synthesis : Adapt protocols from analogous quinoxaline carboxamides. For example, a Pd(II)-catalyzed coupling reaction (as in ) could introduce the fluorocyclopentyl group. Use column chromatography (e.g., CH₂Cl₂/EtOAc gradients) for purification .

-

Characterization :

-

NMR : Confirm substituent positions via - and -NMR. For instance, the fluorocyclopentyl group’s protons show distinct splitting patterns due to fluorine coupling .

-

Elemental Analysis : Verify stoichiometry (C, H, N, F) to ±0.3% deviation .

-

IR : Identify carbonyl (C=O) stretches near 1635 cm and fluorinated C-F bonds (~1100 cm) .

- Data Table :

| Parameter | Conditions/Results (Example) | Reference |

|---|---|---|

| Purification | CH₂Cl₂/EtOAc (5:1), column chromatography | |

| Yield | 49% (similar quinoxaline derivative) | |

| -NMR Shift | δ 3.65 (q, N-CH) |

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Catalyst Screening : Test Pd(II) acetate (as in ) vs. newer catalysts (e.g., Pd(PPh)) for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate .

- Temperature : Optimize between 80–120°C to balance reaction speed and side-product formation .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets, and how can predictions be validated experimentally?

- Methodology :

-

Docking : Use AutoDock Vina ( ) with flexible ligand settings. Set exhaustiveness to 20 for thorough sampling. Calculate binding energies (ΔG) and cluster top poses .

-

Validation :

-

In vitro assays : Compare docking scores with IC values from kinase inhibition assays.

-

Mutagenesis : Validate predicted binding residues via site-directed mutagenesis.

- Data Table :

| Parameter | AutoDock Vina Settings | Reference |

|---|---|---|

| Exhaustiveness | 20 | |

| Grid Box Size | 25 Å × 25 Å × 25 Å |

Q. How should discrepancies between computational docking results and experimental binding data be resolved?

- Methodology :

- Parameter Adjustments : Re-dock with explicit water molecules and adjusted protonation states.

- Molecular Dynamics (MD) : Run 100 ns MD simulations to assess pose stability (e.g., RMSD <2 Å) .

- Experimental Cross-Check : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) .

Q. What challenges arise in determining the crystal structure of this compound, and what techniques address them?

- Methodology :

-

Crystallization : Co-crystallize with target proteins or use slow evaporation (MeOH/EtOH) for ligand-only structures. Fluorine’s electron density aids phasing .

-

X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve fluorocyclopentyl conformation. Use SHELXL for refinement .

- Data Table :

| Challenge | Solution | Reference |

|---|---|---|

| Fluorine Disorder | Multi-conformer refinement | |

| Low Diffraction | Synchrotron radiation (λ = 0.9 Å) |

Q. How does the 2-fluorocyclopentyl group influence electronic properties and bioactivity compared to non-fluorinated analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.